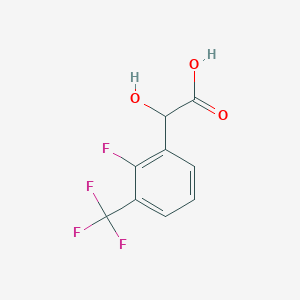

2-Fluoro-3-(trifluoromethyl)mandelic acid

Description

Contextualization of Fluorinated Organic Acids in Academic Synthesis

Fluorinated organic acids represent a cornerstone in the development of advanced materials and biologically active molecules. The incorporation of fluorine into organic compounds can profoundly alter their physicochemical properties. chemistryviews.orgthe-innovation.org In academic synthesis, these acids are frequently employed as key intermediates and building blocks. The presence of fluorine can enhance metabolic stability and bioavailability, properties that are highly sought after in drug design. chemistryviews.orgchemimpex.com Researchers utilize fluorinated carboxylic acids to study enzyme interactions, probe metabolic pathways, and construct complex molecular architectures. chemimpex.com The development of efficient, large-scale synthetic routes to fluorinated building blocks, including acids and amino acids, is an active area of research, with flow chemistry being one of the promising techniques to improve accessibility. chemistryviews.org The strategic placement of fluorine can influence the acidity (pKa), lipophilicity, and conformational preferences of a molecule, providing chemists with a powerful tool for fine-tuning molecular properties. nih.gov

Significance of Trifluoromethyl and Fluoro Substituents in Molecular Design

The trifluoromethyl (-CF3) group and the fluoro (-F) group are among the most important substituents in modern medicinal chemistry and drug design. bohrium.comnih.gov Their incorporation into a molecular scaffold can dramatically improve a compound's pharmacokinetic and pharmacodynamic profile.

The trifluoromethyl group is highly valued for its unique combination of properties. It is a strong electron-withdrawing group with high electronegativity and significant lipophilicity (Hansch π value of +0.88). mdpi.com This increased lipophilicity can enhance a molecule's ability to permeate biological membranes. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This enhanced metabolic stability can increase a drug's half-life and reduce the required dosage. mdpi.comhovione.com

The fluoro substituent , as a single atom, is relatively small and can often replace a hydrogen atom without significant steric hindrance. nih.gov Its high electronegativity can alter the electronic properties of a molecule, influencing its binding affinity to biological targets and modifying the pKa of nearby functional groups. nih.gov A key strategy in drug design is to use fluorine to block sites of metabolic oxidation, thereby preventing the deactivation of a drug by metabolic enzymes. nih.gov

The combined presence of both substituents, as seen in 2-fluoro-3-(trifluoromethyl)mandelic acid, offers a synergistic approach to molecular design, simultaneously modulating stability, lipophilicity, and electronic character.

| Property | Effect of Fluoro (-F) Group | Effect of Trifluoromethyl (-CF3) Group | Reference |

|---|---|---|---|

| Metabolic Stability | Blocks metabolic oxidation sites | Highly resistant to metabolic degradation due to strong C-F bonds | nih.govmdpi.com |

| Lipophilicity | Increases local lipophilicity | Significantly increases lipophilicity (Hansch π = +0.88) | mdpi.com |

| Electronegativity | Highly electronegative, creates strong bond dipoles | Strong electron-withdrawing group | nih.govmdpi.com |

| Binding Interactions | Can form favorable interactions with protein pockets | Can improve binding affinity and molecular conformation | nih.govhovione.com |

| Acidity (pKa) | Can lower the pKa of nearby acidic protons | Can lower the pKa of nearby acidic protons | nih.gov |

Overview of Research Trajectories for Complex Chiral Carboxylic Acids

Chiral carboxylic acids that bear a stereogenic center are fundamental building blocks in the synthesis of numerous natural products, pharmaceuticals, and chiral catalysts. rsc.org Consequently, the development of efficient and highly selective methods for their preparation is a major focus of contemporary organic chemistry research. The trajectory of this research has moved towards catalytic asymmetric synthesis, which allows for the creation of enantiomerically pure compounds, a critical factor for the efficacy and safety of many drugs. chemimpex.comrsc.org

Recent advances have focused on transition-metal catalysis and organocatalysis to achieve the asymmetric functionalization of various precursors to yield α-chiral carboxylic acids. rsc.org Another significant frontier is the development of novel C-H activation methods. These strategies aim to create chiral centers by directly functionalizing otherwise inert carbon-hydrogen bonds, offering a more atom-economical and efficient approach to complex molecules. sciencedaily.comresearchgate.net The ability to install chirality at specific positions, such as the alpha or even the more remote gamma position on a carboxylic acid, represents a significant expansion of the synthetic chemist's toolkit, enabling easier access to novel and structurally diverse libraries of compounds for drug discovery programs. sciencedaily.com The enantiospecific analysis of these chiral acids, often using NMR spectroscopy with chiral solvating agents, is also a crucial and evolving area of research. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H6F4O3/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |

InChI Key |

NYDOINYVIKLEHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 3 Trifluoromethyl Mandelic Acid

Stereoselective Synthesis Approaches for Mandelic Acid Scaffolds

The construction of the mandelic acid scaffold, characterized by an α-hydroxy carboxylic acid attached to an aromatic ring, can be achieved through several synthetic strategies. A prevalent and well-established method commences with the corresponding benzaldehyde (B42025), in this case, 2-fluoro-3-(trifluoromethyl)benzaldehyde.

One of the most common routes is the cyanohydrin pathway . This method involves the addition of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), to the aldehyde to form the corresponding mandelonitrile (B1675950). Subsequent hydrolysis of the nitrile group yields the desired mandelic acid. orgsyn.orgprepchem.com The initial step is the formation of a cyanohydrin, which is then hydrolyzed to the α-hydroxy acid.

An alternative approach involves the use of a phase transfer catalyst. In this method, the benzaldehyde reacts with chloroform (B151607) in the presence of a catalyst like triethylbenzylammonium chloride (TEBA) and a co-catalyst such as poly(ethylene glycol)-800 (PEG-800) under basic conditions. nih.govgoogle.com This process can be enhanced by ultrasonic irradiation, which has been shown to reduce reaction times and improve yields. nih.gov

Other reported methods for the synthesis of mandelic acid derivatives include the hydrolysis of α-halophenylacetic acids and the oxidation of phenylglyoxal. orgsyn.org However, the cyanohydrin route remains one of the most practical and widely employed strategies due to the ready availability of the starting materials.

Enantioselective Formation of the α-Hydroxy Acid Stereocenter

Achieving high enantioselectivity at the α-hydroxy stereocenter is a critical aspect of synthesizing chiral mandelic acids. For the cyanohydrin route, the key to an enantioselective outcome lies in the asymmetric addition of the cyanide nucleophile to the prochiral aldehyde.

Biocatalysis has emerged as a powerful tool for this transformation. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective synthesis of cyanohydrins from aldehydes and a cyanide source. rsc.orgresearchgate.net Both (R)- and (S)-selective HNLs are available, allowing for the preparation of either enantiomer of the desired cyanohydrin with high enantiomeric excess (ee). rsc.orgtaylorandfrancis.com The subsequent hydrolysis of the enantiopure mandelonitrile proceeds with retention of configuration, yielding the enantiomerically enriched mandelic acid. sbq.org.br A chemoenzymatic approach, combining the enzymatic resolution of the mandelonitrile with chemical hydrolysis, has proven effective for producing both enantiomers of mandelic acid in good yields and high enantiopurity. sbq.org.briaea.org

Organocatalysis provides another avenue for the enantioselective synthesis of mandelic acid derivatives. Chiral organocatalysts can mediate the asymmetric addition of nucleophiles to aldehydes, leading to enantioenriched products. For instance, a one-pot synthesis involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis sequence, catalyzed by an epi-quinine-derived urea, has been developed for the synthesis of (R)-mandelic acid esters. unisa.itresearchgate.net

Strategic Introduction of Fluoro and Trifluoromethyl Moieties

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring of 2-Fluoro-3-(trifluoromethyl)mandelic acid presents specific synthetic challenges and imparts unique properties to the molecule. The trifluoromethyl group is known for its high metabolic stability and lipophilicity, making it a valuable substituent in drug design. mdpi.com

The strategic introduction of these moieties typically occurs at an early stage of the synthesis, often before the construction of the mandelic acid side chain. The starting material, 2-fluoro-3-(trifluoromethyl)benzaldehyde, already contains the desired substitution pattern on the aromatic ring. The synthesis of such highly substituted benzaldehydes can be complex.

General methods for the introduction of trifluoromethyl groups into aromatic compounds include transition-metal-catalyzed cross-coupling reactions and the use of trifluoromethyl copper reagents. mdpi.comwikipedia.org Fluorine atoms can be introduced onto an aromatic ring through various fluorination reactions, including electrophilic and nucleophilic methods. harvard.edu For electron-rich aromatic substrates, nucleophilic aromatic substitution with fluoride (B91410) is generally not feasible without the presence of activating groups. harvard.edu

Catalytic Systems in the Synthesis of Fluorinated Mandelic Acids

A variety of catalytic systems are employed throughout the synthesis of fluorinated mandelic acids. As mentioned, hydroxynitrile lyases are key biocatalysts for establishing the stereocenter in the cyanohydrin route. rsc.orgresearchgate.net

In the phase transfer catalysis method for mandelic acid synthesis, quaternary ammonium (B1175870) salts like triethylbenzylammonium chloride (TEBA) are commonly used. nih.govgoogle.com These catalysts facilitate the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it can react with chloroform to generate dichlorocarbene, a key reactive intermediate.

For the introduction of the trifluoromethyl group, transition metal catalysts , particularly those based on palladium and copper, play a crucial role in cross-coupling reactions. mdpi.com Similarly, the introduction of fluorine can be mediated by various catalysts, including transition metals and organocatalysts, depending on the specific fluorination strategy employed. harvard.edu

| Synthetic Route | Key Transformation | Typical Yield | Enantioselectivity (ee) | Advantages | Disadvantages |

| Biocatalytic Cyanohydrin Route | HNL-catalyzed cyanohydrin formation followed by hydrolysis | Good to High | >95% | High enantioselectivity, mild reaction conditions. | Requires specific enzymes, potential for enzyme inhibition. |

| Phase Transfer Catalysis | Reaction of benzaldehyde with chloroform | Moderate to Good | Racemic | Uses readily available and inexpensive reagents. | Produces a racemic mixture, requiring subsequent resolution. |

| Organocatalytic Route | Asymmetric epoxidation/hydrolysis | Good | High (for esters) | High enantioselectivity, metal-free catalysis. | May require multiple steps and specialized catalysts. |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2 Fluoro 3 Trifluoromethyl Mandelic Acid

Mechanistic Pathways of Esterification and Amidation Reactions

The conversion of 2-Fluoro-3-(trifluoromethyl)mandelic acid to its corresponding esters and amides is fundamental to its application in organic synthesis. These transformations, while common for carboxylic acids, are influenced by the electronic and steric nature of the fluoro and trifluoromethyl substituents on the aromatic ring.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

Due to the presence of the ortho-fluoro substituent, steric hindrance may slightly decrease the rate of esterification compared to unsubstituted mandelic acid. However, the strong electron-withdrawing effects of both the fluoro and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, which can help to facilitate the nucleophilic attack by the alcohol. For sterically hindered alcohols, alternative methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents may be employed to activate the carboxylic acid.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group must first be activated. Common methods for the amidation of this compound include:

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Coupling Reagents: A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HBTU, HATU), are used to facilitate amide bond formation. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. The mechanism with a carbodiimide (B86325) involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

The synthesis of amides from sterically hindered amines and this compound can be challenging due to the ortho-fluoro group. In such cases, the use of more potent coupling reagents or conversion to the acyl chloride may be necessary.

Investigation of Carboxylic Acid Reactivity and Derivatization

The carboxylic acid moiety of this compound is the primary site of its chemical reactivity, allowing for a variety of derivatization reactions. The presence of the ortho-fluoro and meta-trifluoromethyl substituents significantly influences this reactivity.

The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect (-I) of these substituents.

Common derivatization reactions of the carboxylic acid group include:

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-fluoro-3-(trifluoromethyl)phenyl)ethane-1,2-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the formation of an aluminum-carboxylate complex followed by hydride attack.

Conversion to Acyl Halides: As mentioned previously, treatment with reagents such as SOCl₂ or (COCl)₂ converts the carboxylic acid to the corresponding acyl chloride. This highly reactive intermediate serves as a precursor for the synthesis of esters, amides, and other acyl derivatives.

Decarboxylation: While generally requiring harsh conditions for aromatic carboxylic acids, decarboxylation can be promoted by certain catalytic systems. For instance, palladium-catalyzed decarboxylative cross-coupling reactions could potentially be applied to this compound, though specific examples are not readily available in the literature.

The benzylic hydroxyl group also offers a site for derivatization, such as etherification or esterification, which can be performed selectively under appropriate conditions.

Role of Fluoro and Trifluoromethyl Groups on Reaction Kinetics and Thermodynamics

The fluoro and trifluoromethyl groups exert a significant influence on the kinetics and thermodynamics of reactions involving this compound through a combination of inductive and steric effects.

Electronic Effects on Kinetics:

Increased Reactivity of the Carboxylic Acid: Both the ortho-fluoro and meta-trifluoromethyl groups are strongly electron-withdrawing. This inductive effect increases the partial positive charge on the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack. Consequently, reactions such as esterification and amidation are expected to have faster rates compared to mandelic acid derivatives with electron-donating groups.

Ortho Effect: The ortho-fluoro substituent can lead to a phenomenon known as the "ortho effect," where ortho-substituted benzoic acids are often stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene (B151609) ring, disrupting resonance stabilization of the neutral acid and stabilizing the carboxylate anion. acs.org This increased acidity can influence the rates of acid-catalyzed reactions.

Thermodynamic Considerations:

Stabilization of Intermediates and Products: The electron-withdrawing nature of the substituents can stabilize negatively charged intermediates and transition states, which can lower the activation energy of a reaction. For example, in the deprotonation of the carboxylic acid, the resulting carboxylate anion is stabilized, leading to a more favorable equilibrium constant (lower pKa).

Steric Effects: The ortho-fluoro group, while relatively small, can introduce steric hindrance that may disfavor certain transition states, potentially leading to a decrease in reaction rate. However, this effect is often outweighed by the strong electronic effects in this particular molecule.

A quantitative understanding of these effects can be gained through the application of the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The positive Hammett sigma (σ) values for both ortho-fluoro and meta-trifluoromethyl groups indicate their electron-withdrawing nature and predict an acceleration of reactions that are favored by electron-withdrawing substituents.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

In complex molecules containing multiple functional groups, achieving selectivity is a paramount challenge. For derivatives of this compound, the interplay between the carboxylic acid, the benzylic hydroxyl group, and the substituted aromatic ring dictates the chemo-, regio-, and stereoselectivity of reactions.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, it is possible to selectively esterify the carboxylic acid group without affecting the benzylic hydroxyl group by using mild conditions and appropriate reagents, such as DCC with a catalytic amount of DMAP. Conversely, the hydroxyl group could be selectively acylated in the presence of the carboxylic acid by first converting the acid to its carboxylate salt, which is less nucleophilic.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The fluoro group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The combined influence of these groups on this compound would need to be considered to predict the outcome of such reactions, which can be complex.

Stereoselectivity: As discussed in section 3.3, the existing chiral center at the α-carbon can influence the formation of new stereocenters, leading to diastereoselective transformations. The rational design of synthetic routes often leverages this inherent chirality to control the stereochemical outcome of reactions. For instance, the reduction of a ketone derived from this compound could proceed with high diastereoselectivity due to the directing influence of the adjacent chiral center and the bulky substituents on the aromatic ring.

Design and Synthesis of Derivatives and Analogues of 2 Fluoro 3 Trifluoromethyl Mandelic Acid

Structural Modifications and Homologation Strategies

Structural modifications of the 2-fluoro-3-(trifluoromethyl)mandelic acid core can be systematically undertaken to probe structure-activity relationships. One key strategy is C-H functionalization, which allows for the direct introduction of new substituents onto the phenyl ring. Palladium-catalyzed C-H activation has been successfully applied to mandelic acid derivatives, enabling olefination, acetoxylation, and iodination at the ortho-position. nih.gov While specific studies on this compound are not extensively documented, these established methods provide a viable route for its further diversification. For instance, ortho-olefination with various acrylates could introduce new side chains, potentially influencing the molecule's interaction with biological targets.

Homologation reactions offer another avenue for structural modification by extending the carbon chain. The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgnrochemistry.comwikipedia.org This process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, alcohol, or an amine, yields the homologated carboxylic acid, ester, or amide, respectively. This strategy could be employed to synthesize β-hydroxy acid derivatives from this compound, thereby accessing a different chemical space.

| Homologation Strategy | Reagents and Conditions | Potential Product |

| Arndt-Eistert Homologation | 1. (COCl)₂, CH₂Cl₂ 2. CH₂N₂, Et₂O 3. Ag₂O, H₂O/dioxane, Δ | 3-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-hydroxypropanoic acid |

| Wittig Reaction (on aldehyde derivative) | Ph₃P=CHOMe, THF | 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxy-3-methoxypropenoate (after oxidation and esterification) |

Preparation of Esters, Amides, and Other Functionalized Derivatives

The carboxylic acid group of this compound is a prime site for derivatization to produce esters and amides. These functional groups can significantly alter the compound's polarity, solubility, and metabolic stability.

Esterification can be achieved through various standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Boron trifluoride-methanol solution is another effective reagent for preparing methyl esters. sigmaaldrich.com

| Alcohol | Esterification Method | Potential Ester Product |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 2-fluoro-3-(trifluoromethyl)mandelate |

| Ethanol | DCC, DMAP, CH₂Cl₂ | Ethyl 2-fluoro-3-(trifluoromethyl)mandelate |

| Benzyl alcohol | EDC, HOBt, DMF | Benzyl 2-fluoro-3-(trifluoromethyl)mandelate |

| Isopropanol | BF₃·OEt₂, reflux | Isopropyl 2-fluoro-3-(trifluoromethyl)mandelate |

Amidation is another crucial transformation. Direct coupling of the carboxylic acid with a primary or secondary amine using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and efficient method. rsc.org These reactions are typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The synthesis of N-trifluoromethyl amides from carboxylic acids has also been reported, offering a pathway to introduce this important functional group. scribd.comchemrxiv.orgnih.gov

| Amine | Coupling Reagent | Potential Amide Product |

| Aniline | HATU, DIPEA, DMF | N-Phenyl-2-fluoro-3-(trifluoromethyl)mandelamide |

| Benzylamine | HBTU, Et₃N, CH₂Cl₂ | N-Benzyl-2-fluoro-3-(trifluoromethyl)mandelamide |

| Morpholine | EDC, HOBt, DMF | (4-(2-Fluoro-3-(trifluoromethyl)benzoyl)morpholine)methanol |

| Glycine methyl ester | T3P, Pyridine, CH₂Cl₂ | Methyl 2-(2-(2-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetamido)acetate |

Incorporation into Peptide and Oligomeric Architectures

The incorporation of non-proteinogenic amino acids and other building blocks into peptides is a powerful strategy to create peptidomimetics with enhanced stability, conformational constraints, and novel biological activities. As an α-hydroxy acid, this compound can be incorporated into peptide backbones, replacing a standard amino acid residue. This substitution introduces an ester linkage in place of an amide bond, resulting in a depsipeptide. researchgate.net

The synthesis of depsipeptides can be achieved using solid-phase peptide synthesis (SPPS) methodologies. The protected this compound can be coupled to a resin-bound amino acid or peptide using standard esterification conditions. Subsequent chain elongation can proceed following established SPPS protocols. The α-ketoacid-hydroxylamine (KAHA) ligation is another modern technique for chemical protein synthesis that could potentially be adapted for the incorporation of α-hydroxy acids. nih.gov Furthermore, the incorporation of basic α-hydroxy acid residues into polyester (B1180765) microdroplets has been explored for RNA segregation, suggesting potential applications in prebiotic chemistry and materials science. acs.org

| Peptide Sequence (example) | Incorporation Site | Potential Structure Feature |

| Ac-Ala-X-Val-NH₂ | X = 2-Fluoro-3-(trifluoromethyl)mandeloyl | Ester bond in the peptide backbone |

| H-Gly-X-Phe-Leu-OH | X = 2-Fluoro-3-(trifluoromethyl)mandeloyl | Introduction of a fluorinated aromatic side chain |

Synthesis of Chiral Auxiliaries and Ligand Precursors from the Mandelic Acid Core

Chiral mandelic acid and its derivatives are valuable precursors for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. uniroma1.it The inherent chirality of this compound can be transferred to new stereogenic centers in a variety of chemical transformations.

One common application is the synthesis of chiral oxazolines. These heterocycles are important components of widely used ligands in asymmetric catalysis, such as PyBOX and BOX ligands. The synthesis typically involves the condensation of the mandelic acid derivative with a chiral β-amino alcohol, followed by cyclization. nih.govrsc.org The resulting oxazoline (B21484) can then be used to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Halogenated derivatives of mandelic acid have been used as building blocks for chiral coordination polymers, indicating the utility of the fluoro and trifluoromethyl substituents in directing crystal packing and intermolecular interactions. nih.gov

| Chiral Amino Alcohol | Cyclization Method | Potential Chiral Ligand Precursor |

| (S)-2-Amino-3-methyl-1-butanol | Dehydrative cyclization (e.g., with TfOH) | (S)-4-isopropyl-2-(1-(2-fluoro-3-(trifluoromethyl)phenyl)-1-hydroxy)methyl)-4,5-dihydrooxazole |

| (1R,2S)-1-Amino-2-indanol | Mitsunobu reaction of the corresponding amide | (4S,5R)-4-(hydroxymethyl)-5-phenyl-2-(1-(2-fluoro-3-(trifluoromethyl)phenyl)-1-hydroxy)methyl)-4,5-dihydrooxazole |

Exploration of Structural Space via Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacements are powerful strategies in medicinal chemistry to discover novel compounds with improved properties by replacing a central core structure or specific functional groups with alternatives that retain similar biological activity. uniroma1.itnih.govbhsai.orgprinceton.edu

Starting from the this compound scaffold, one could envision several "hops" to new core structures. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. The α-hydroxy acid motif could also be replaced.

| Original Group | Isosteric Replacement | Rationale for Replacement |

| Carboxylic acid (-COOH) | Tetrazole | Maintain acidic character with altered pKa and metabolic stability. |

| Hydroxyl (-OH) | Fluorine (-F) | Modify hydrogen bonding capacity and polarity. chemrxiv.org |

| Hydroxyl (-OH) | Amino (-NH₂) | Introduce a basic center and alter hydrogen bonding. |

| Phenyl ring | Pyridyl ring | Modulate solubility, basicity, and potential for new interactions. |

Advanced Spectroscopic and Crystallographic Characterization in Research on 2 Fluoro 3 Trifluoromethyl Mandelic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like 2-Fluoro-3-(trifluoromethyl)mandelic acid, both proton (¹H) and fluorine (¹⁹F) NMR are particularly insightful.

¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton (the hydrogen attached to the chiral carbon), and the hydroxyl and carboxylic acid protons. The chemical shift and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

¹⁹F NMR is highly sensitive to the local molecular environment, and its large chemical shift range allows for the clear resolution of signals from the aromatic fluorine and the trifluoromethyl group. biophysics.orgnih.gov The chemical shift of the CF₃ group is particularly sensitive to changes in solvent polarity and molecular conformation, a property that is valuable in studying interactions and different structural states. nih.govnih.gov

For stereochemical assignment, NMR is often used in conjunction with chiral derivatizing agents. researchgate.net Reacting a racemic mixture of this compound with an enantiomerically pure agent creates a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in many cases, the assignment of absolute configuration by comparing the spectra to those of standards. researchgate.net

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | Carboxyl (-COOH) | 10.0 - 13.0 | broad singlet | - |

| ¹H | Aromatic (H-4, H-5, H-6) | 7.4 - 7.8 | multiplet | J(H,H), J(H,F) |

| ¹H | Methine (-CHOH) | 5.2 - 5.5 | singlet or doublet | J(H,F) if coupling occurs |

| ¹H | Hydroxyl (-OH) | 3.0 - 5.0 | broad singlet | - |

| ¹⁹F | Aromatic (C2-F) | -110 to -125 | multiplet | J(F,H), J(F,F) |

| ¹⁹F | Trifluoromethyl (-CF₃) | -60 to -65 | singlet or multiplet | J(F,H), J(F,F) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, FT-IR and Raman spectra will exhibit characteristic bands corresponding to its key functional groups. mdpi.comnih.gov These include:

O-H Stretching: A broad band in the FT-IR spectrum, typically around 3200-3500 cm⁻¹, for the carboxylic acid and alcohol hydroxyl groups.

C=O Stretching: A strong, sharp absorption in the FT-IR spectrum around 1700-1750 cm⁻¹ is indicative of the carboxylic acid carbonyl group. mdpi.com

C-F and CF₃ Vibrations: Strong absorptions in the fingerprint region of the FT-IR spectrum (typically 1000-1400 cm⁻¹) correspond to the stretching and bending vibrations of the C-F bond and the trifluoromethyl group. jocpr.comresearchgate.net

Aromatic C-H and C=C Vibrations: Bands corresponding to aromatic C-H stretching appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. nih.gov

These techniques are invaluable for monitoring chemical reactions. For instance, in the esterification of this compound, one could monitor the disappearance of the broad carboxylic acid O-H band and the appearance of a new C-O ester band to track the reaction's progress.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data for mandelic acid and related fluorinated compounds. mdpi.comnih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| O-H (Alcohol) | Stretching | 3200-3500 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 | Moderate |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| C-O (Acid/Alcohol) | Stretching | 1210-1320 | Moderate |

| C-F (Aromatic) | Stretching | 1100-1250 | Moderate |

Mass Spectrometry (MS) Techniques for Complex Reaction Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses of small, stable molecules or radicals. miamioh.edu Key fragmentation pathways could include:

Loss of a water molecule (M-18) from the hydroxyl and carboxyl groups.

Loss of the carboxyl group as •COOH (M-45) or CO₂ (M-44).

Alpha-cleavage, leading to the loss of the entire carboxyl group, generating a stable benzylic cation.

Cleavage of the C-C bond between the chiral carbon and the aromatic ring.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures, allowing for the separation and identification of starting materials, intermediates, products, and byproducts.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 252.14 g/mol ) Note: These are predicted fragments based on common fragmentation rules for carboxylic acids and aromatic compounds. miamioh.edu

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 252 | [M]⁺ (Molecular Ion) | - |

| 234 | [M - H₂O]⁺ | H₂O |

| 207 | [M - •COOH]⁺ | •COOH |

| 189 | [M - •COOH - H₂O]⁺ | •COOH, H₂O |

| 177 | [C₇H₄F(CF₃)]⁺ | CH₂O₂ (Formic Acid) |

X-ray Crystallography for Solid-State Structure Determination and Chirality Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be constructed.

For a chiral molecule like this compound, X-ray crystallography provides unambiguous proof of its absolute configuration. nih.gov This is achieved by analyzing the anomalous dispersion of the X-rays, which allows for the correct assignment of the R or S configuration at the chiral center. The Flack parameter is a critical value calculated during structure refinement that confirms the correctness of the assigned absolute stereochemistry; a value close to zero indicates a correct assignment. nih.gov This technique was successfully used to determine the crystal structure of a derivative, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one. researchgate.netresearchgate.net

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound Note: Data presented is representative of typical values for small organic molecules and is based on published structures of similar compounds. researchgate.netresearchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z (molecules/unit cell) | 2 |

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Studies

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. mdpi.com ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov

The resulting ECD spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration. researchgate.net For enantiomers, the ECD spectra are mirror images of each other. The experimental ECD spectrum of this compound can be compared to the spectrum predicted by quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net A match between the experimental spectrum and the spectrum calculated for, say, the (R)-enantiomer, allows for the confident assignment of the absolute configuration as R. researchgate.net The chromophores in this molecule—the substituted benzene (B151609) ring and the carboxylic acid group—are expected to give rise to characteristic Cotton effects in the UV region. researchgate.net

Table 5: Principles of Chiroptical Spectroscopy for Absolute Configuration

| Technique | Principle | Application to this compound |

|---|---|---|

| ECD | Measures differential absorption of circularly polarized light. | The sign and wavelength of Cotton effects from the phenyl and carboxyl chromophores are compared with TD-DFT calculations to assign R/S configuration. |

Theoretical and Computational Chemistry Studies on 2 Fluoro 3 Trifluoromethyl Mandelic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Fluoro-3-(trifluoromethyl)mandelic acid. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The introduction of both a fluorine atom and a trifluoromethyl group to the mandelic acid scaffold is expected to significantly influence its electronic properties. The high electronegativity of these substituents can lead to a notable redistribution of electron density across the aromatic ring and the carboxylic acid moiety.

Key predicted electronic properties include:

Molecular Electrostatic Potential (MEP): The MEP map is anticipated to show regions of negative potential around the oxygen atoms of the carboxyl group and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions are likely to be located around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability; a smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the substituents is expected to lower the energies of both HOMO and LUMO.

Natural Bond Orbital (NBO) Analysis: NBO analysis can offer insights into charge delocalization and intramolecular interactions, such as hydrogen bonding.

Below is a hypothetical data table summarizing predicted electronic properties based on DFT calculations for similar compounds:

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.8 eV |

| Ionization Potential | 8.2 eV |

Conformational Analysis and Energy Landscape Mapping

The presence of multiple rotatable bonds in this compound results in a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

A potential energy surface scan for the key dihedral angles would likely reveal several local minima, corresponding to different stable conformers. The global minimum would represent the most populated conformation at equilibrium.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide a time-resolved view of the dynamic behavior of this compound in different environments, particularly in solution. These simulations are crucial for understanding how solvent molecules interact with the solute and influence its conformation and reactivity.

In an aqueous environment, it is expected that water molecules will form hydrogen bonds with the polar functional groups of the molecule, namely the carboxylic acid and hydroxyl groups. MD simulations can quantify the extent of this solvation and its effect on the intramolecular hydrogen bonding network. Furthermore, these simulations can shed light on the rotational dynamics of the various substituents.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. Characteristic peaks for the O-H, C=O, C-F, and C-O stretching and bending vibrations are expected to be prominent in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated and are highly sensitive to the electronic environment of each atom. The predicted NMR spectra would be a valuable tool for structural elucidation.

A hypothetical table of predicted vibrational frequencies is presented below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxyl) | 3500 |

| O-H Stretch (Alcohol) | 3450 |

| C=O Stretch | 1720 |

| C-F Stretch | 1150 |

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the potential reaction pathways involving this compound. This includes identifying the transition state structures and calculating the activation energies for various reactions.

For instance, the esterification of the carboxylic acid or the oxidation of the alcohol group could be modeled. By mapping the potential energy surface of the reaction, the minimum energy path can be determined, providing insights into the reaction mechanism and kinetics. This information is valuable for optimizing reaction conditions and predicting the formation of byproducts.

Applications of 2 Fluoro 3 Trifluoromethyl Mandelic Acid in Asymmetric Synthesis and Catalysis Research

Utilization as a Chiral Resolving Agent for Racemic Mixtures

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, remains a vital technique in both academic research and industrial-scale synthesis of enantiomerically pure compounds. The formation of diastereomeric salts through the reaction of a racemic mixture with a chiral resolving agent is a classical and widely employed method. Mandelic acid and its derivatives have a long-standing history as effective resolving agents for a variety of racemic compounds, particularly amines and alcohols. wikipedia.orglibretexts.org

The efficacy of a resolving agent hinges on its ability to form diastereomeric salts with significantly different physical properties, most commonly solubility, which allows for their separation by fractional crystallization. Halogenated mandelic acids have been successfully used as resolving agents for various racemic compounds. nih.gov For instance, a study on the resolution of halogenated mandelic acids themselves using levetiracetam (B1674943) highlighted that the position and nature of the halogen substituent significantly influence the efficiency of the resolution process. nih.gov

While direct experimental data on the use of 2-Fluoro-3-(trifluoromethyl)mandelic acid as a chiral resolving agent is not extensively documented in publicly available literature, its structural features strongly suggest its potential in this application. The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring would significantly alter the electronic and steric environment of the carboxylic acid and the hydroxyl group compared to unsubstituted mandelic acid. These modifications can lead to more pronounced differences in the crystal packing and solvation energies of the resulting diastereomeric salts, potentially leading to more efficient separations.

The general principle of diastereomeric salt resolution is depicted in the table below, illustrating the separation of a racemic amine.

| Step | Description |

| 1. Salt Formation | A racemic mixture of an amine (R/S-amine) is treated with one enantiomer of a chiral acid (e.g., (R)-2-Fluoro-3-(trifluoromethyl)mandelic acid). This reaction forms a mixture of two diastereomeric salts: (R-acid, R-amine) and (R-acid, S-amine). |

| 2. Separation | Due to their different physical properties, one diastereomeric salt is typically less soluble in a given solvent and will preferentially crystallize. This allows for its separation from the more soluble diastereomer by filtration. |

| 3. Liberation | The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused. |

The specific interactions governing the efficiency of resolution with This compound would likely involve a combination of hydrogen bonding (from the carboxylic acid and hydroxyl groups), ionic interactions, and potentially halogen bonding or dipole-dipole interactions involving the fluorine and trifluoromethyl substituents. The choice of solvent would be crucial in maximizing the solubility difference between the diastereomeric salts.

Role as a Chiral Building Block in the Synthesis of Complex Natural Products and Pharmaceuticals (Precursors)

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex molecules, thereby introducing a specific stereocenter. The use of such synthons is a powerful strategy in the total synthesis of natural products and the development of new pharmaceutical agents. The structural motif of a 2-fluoro-3-(trifluoromethyl)phenyl group is found in a number of biologically active molecules, suggesting that This compound could serve as a valuable precursor for their synthesis.

For example, the drug Sorafenib, an inhibitor of several protein kinases, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety. scispace.com While not a direct match, the synthesis of analogs containing the 2-fluoro-3-(trifluoromethyl)phenyl group could be envisioned starting from the corresponding mandelic acid derivative. The carboxylic acid and hydroxyl functionalities of This compound provide versatile handles for a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds.

The potential synthetic utility of this chiral building block is highlighted by the diverse reactions its functional groups can undergo:

| Functional Group | Potential Transformations |

| Carboxylic Acid | Esterification, Amide bond formation, Reduction to an alcohol, Curtius/Hoffmann/Lossen rearrangements to an amine. |

| Hydroxyl Group | Etherification, Esterification, Oxidation to a ketone, Substitution reactions. |

| Phenyl Ring | Electrophilic aromatic substitution (further functionalization), Cross-coupling reactions (if converted to a halide or triflate). |

The synthesis of fluorinated natural product analogs is an area of growing interest, as the introduction of fluorine can enhance metabolic stability and alter biological activity. mdpi.com While no specific examples of natural product synthesis explicitly using This compound are readily found, its potential as a building block for creating novel, fluorinated analogs of known natural products is significant.

Development of this compound-Derived Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The development of new and effective chiral ligands is a continuous pursuit in organic chemistry. Mandelic acid has served as a scaffold for the synthesis of various chiral ligands. For instance, α-hydroxy-2-oxazolines derived from mandelic acid have been prepared and used as ligands in asymmetric phenyl transfer reactions. researchgate.net

Following established synthetic routes, This compound could be converted into a variety of chiral ligands. A general synthetic approach to a chiral oxazoline (B21484) ligand is outlined below:

| Step | Description |

| 1. Acid Chloride Formation | This compound is reacted with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride. |

| 2. Condensation | The acid chloride is then condensed with a chiral amino alcohol. |

| 3. Cyclization | Intramolecular cyclization of the resulting amide intermediate yields the chiral oxazoline ligand. |

The electronic and steric properties of the 2-fluoro and 3-trifluoromethyl substituents on the phenyl ring would be expected to influence the coordination properties of the resulting ligand and, consequently, its performance in asymmetric catalysis. These substituents can affect the Lewis acidity/basicity of the coordinating atoms and the steric environment around the metal center, which are key factors in determining the enantioselectivity of a catalytic reaction.

Potential applications for such ligands could include:

Asymmetric Hydrogenation: For the enantioselective reduction of prochiral olefins, ketones, and imines.

Asymmetric Alkylation: In reactions such as the addition of organometallic reagents to aldehydes and ketones.

Asymmetric Carbon-Carbon Bond Forming Reactions: Including Diels-Alder reactions, aldol (B89426) reactions, and Michael additions.

Stoichiometric and Catalytic Applications in Stereoselective Transformations

Beyond their role in ligand synthesis, chiral α-hydroxy acids and their derivatives can also be used directly as chiral auxiliaries or catalysts in stereoselective transformations. While specific applications of This compound in this context are not widely reported, the principles of stereoselective synthesis using similar compounds can provide insight into its potential.

For example, chiral α-hydroxy acids can be used as chiral Brønsted acid catalysts. The acidity of the carboxylic acid and the steric and electronic nature of the substituents on the aromatic ring can influence the catalytic activity and enantioselectivity. The electron-withdrawing nature of the fluorine and trifluoromethyl groups in This compound would increase the acidity of the carboxylic acid, which could be beneficial in certain acid-catalyzed reactions.

In stoichiometric applications, the compound could be used as a chiral auxiliary. The general principle involves covalently attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction on the modified substrate, and then cleaving the auxiliary to yield the enantiomerically enriched product.

The following table outlines a hypothetical application of This compound as a chiral auxiliary in a diastereoselective enolate alkylation.

| Step | Description |

| 1. Auxiliary Attachment | The substrate, a prochiral ketone, is converted into an enolate and reacted with an activated derivative of This compound to form a chiral enol ether. |

| 2. Diastereoselective Alkylation | The chiral enol ether is then reacted with an alkylating agent. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. |

| 3. Auxiliary Cleavage | The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis, to yield the enantiomerically enriched ketone. |

The success of such an approach would depend on the ability of the chiral auxiliary to effectively control the stereochemistry of the reaction. The steric bulk and electronic nature of the 2-fluoro-3-(trifluoromethyl)phenyl group would play a crucial role in creating a biased diastereomeric transition state.

Mechanistic Investigations of Chiral Recognition and Induction Processes

Understanding the fundamental principles of chiral recognition and induction is paramount for the rational design of new chiral resolving agents, ligands, and catalysts. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these phenomena. The presence of fluorine and a trifluoromethyl group in This compound makes it an excellent candidate for such studies using ¹⁹F NMR spectroscopy.

¹⁹F NMR offers several advantages for studying chiral recognition, including a wide chemical shift range and high sensitivity. When a chiral molecule like This compound interacts with another chiral molecule, two diastereomeric complexes are formed. These complexes will have slightly different electronic environments, which can lead to the appearance of distinct signals in the ¹⁹F NMR spectrum for the fluorine and trifluoromethyl groups of the two diastereomers. The separation of these signals (Δδ) can provide quantitative information about the degree of chiral recognition. nih.gov

A hypothetical ¹⁹F NMR study to investigate the chiral recognition between This compound and a chiral amine could involve the following steps:

| Step | Procedure | Expected Observation |

| 1. Reference Spectrum | An ¹⁹F NMR spectrum of a solution of racemic This compound is recorded. | A single signal for the fluorine atom and a single signal for the trifluoromethyl group will be observed, as the enantiomers are indistinguishable in an achiral solvent. |

| 2. Addition of Chiral Amine | An enantiomerically pure chiral amine is added to the solution. | The signals for the fluorine and trifluoromethyl groups may split into two separate signals, corresponding to the two diastereomeric salt complexes formed in solution. |

| 3. Analysis | The chemical shift difference (Δδ) between the signals of the diastereomers is measured. | A larger Δδ indicates stronger chiral recognition. The relative integration of the two signals can be used to determine the enantiomeric excess of a non-racemic mixture of the mandelic acid derivative. |

Explorations of 2 Fluoro 3 Trifluoromethyl Mandelic Acid in Chemical Biology and Mechanistic Biochemistry Research Non Clinical Focus

Design and Synthesis of Molecular Probes for Target Identification (Conceptual)

There is currently no specific literature detailing the conceptual design or synthesis of molecular probes derived from 2-Fluoro-3-(trifluoromethyl)mandelic acid for the purpose of target identification. While fluorinated molecules, particularly those containing trifluoromethyl groups, are of significant interest in the development of probes for techniques like ¹⁹F-MRI and NMR-based screening, the application of this specific mandelic acid derivative as a scaffold for such probes has not been described in published research. nih.govresearchgate.net The design of a molecular probe would conceptually involve modifying the carboxylic acid or hydroxyl group of this compound to incorporate a reactive group for covalent labeling of a biological target, or a reporter tag for detection, while leveraging the fluorinated phenyl ring for its potential specific interactions. However, no such specific designs or synthetic routes have been reported.

Investigations of Stereoselective Interactions with Biomolecules (e.g., Proteins, Enzymes) in vitro

No in vitro studies have been published that investigate the stereoselective interactions of the enantiomers of this compound with specific proteins or enzymes. As a chiral molecule, it is expected that its (R)- and (S)-enantiomers would exhibit differential interactions with chiral biomolecules. Such studies are crucial for understanding the biological activity of chiral compounds. mdpi.com However, the scientific literature does not currently contain any data, such as binding affinities, inhibition constants for different enantiomers, or structural data from techniques like X-ray crystallography or NMR, that would elucidate the stereoselective recognition of this compound by any biological macromolecule.

Mechanistic Studies of Enzyme Inhibition or Modulation (Molecular Level)

There are no published mechanistic studies detailing the inhibition or modulation of any specific enzyme by this compound. The introduction of fluorine atoms into small molecules can lead to potent and selective enzyme inhibitors through various mechanisms, including the formation of stable transition-state analogs or covalent adducts. researchgate.netnih.gov The electron-withdrawing properties of the fluorine and trifluoromethyl groups on the phenyl ring of the target compound could influence its binding to an enzyme's active site. Nevertheless, no research has been reported that investigates these potential effects, identifies a target enzyme, or describes the molecular-level mechanism of interaction for this specific compound.

Structure-Activity Relationship (SAR) at a Molecular Interaction Level

A formal structure-activity relationship (SAR) study focused on this compound and its analogs is not available in the scientific literature. SAR studies are fundamental in medicinal chemistry and chemical biology for optimizing the interaction of a ligand with its biological target. nih.gov While a study on the antiplasmodial activity of 2-phenoxybenzamides utilized 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzoic acid as a starting material, this does not constitute an SAR study of this compound itself. mdpi.com There are no published data systematically modifying the structure of this compound and correlating these changes with effects on a biological target to understand the key molecular interactions driving its (potential) activity.

Application in Biosynthetic Pathway Elucidation (as a precursor or mechanistic probe)

The application of this compound as either a precursor to be incorporated into a biosynthetic pathway or as a mechanistic probe to study enzyme-catalyzed reactions within a pathway has not been reported. Fluorinated compounds can serve as powerful tools in this context; for instance, they can act as "suicide substrates" or be used to trap enzymatic intermediates, thereby providing insight into reaction mechanisms. nih.govnih.gov Engineered biosynthetic pathways have also been used to produce novel fluorinated molecules from fluorinated precursors. nih.govdtu.dk However, no studies have been published that utilize this compound for any of these purposes in the elucidation of a biosynthetic pathway.

Future Research Directions and Emerging Opportunities for 2 Fluoro 3 Trifluoromethyl Mandelic Acid

Integration into Advanced Flow Chemistry and Microreactor Systems

The synthesis of complex fluorinated molecules often involves hazardous reagents and highly energetic reactions. Flow chemistry, which utilizes microreactors and continuous processing, offers a paradigm shift in managing these challenges. The integration of the synthesis of 2-Fluoro-3-(trifluoromethyl)mandelic acid and its derivatives into such systems is a promising area of research.

Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, which is critical for reactions involving potent fluorinating agents. durham.ac.uk This enhanced control can lead to higher yields, improved selectivity, and a significant reduction in the formation of hazardous byproducts. Furthermore, the small internal volume of microreactors dramatically improves the safety profile when handling reactive intermediates. durham.ac.uk The development of a continuous-flow synthesis for this compound could enable safer, more efficient, and scalable production, making this valuable building block more accessible for industrial applications in pharmaceuticals and agrochemicals. thalesnano.com Research in this area would likely focus on adapting known batch synthesis methods to a flow environment or designing novel synthetic pathways that leverage the unique capabilities of microreactor technology. durham.ac.uk

| Parameter | Batch Chemistry | Flow Chemistry | Potential Advantage for Synthesis |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced containment and smaller reaction volumes improve safety. durham.ac.uk | Safer handling of fluorinating agents. |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent heat transfer due to high surface-area-to-volume ratio. | Precise control over highly exothermic fluorination reactions. |

| Scalability | Often requires significant redevelopment. | Scaled by running the system for longer durations ("scaling out"). | More straightforward transition from laboratory to production scale. |

| Purity/Yield | Can be affected by poor mixing or temperature gradients. | Superior mixing and temperature control often lead to higher purity and yield. durham.ac.uk | Reduced need for complex purification, leading to less waste. |

Development of Novel Organocatalytic Applications

Optically active mandelic acid and its derivatives are recognized as valuable building blocks in asymmetric synthesis and can act as chiral solvating agents or catalysts. unisa.it The unique electronic and steric properties of this compound make it an intriguing candidate for the development of novel organocatalysts.

The presence of two strong electron-withdrawing groups (F and CF3) significantly increases the acidity of the carboxylic acid and hydroxyl protons. This modified acidity could be harnessed in Brønsted acid catalysis. Furthermore, this molecule could serve as a precursor to a new class of chiral ligands for metal-catalyzed reactions or as a direct organocatalyst itself. For instance, (R)-Mandelic acid has been successfully used as a chiral co-catalyst in asymmetric Michael addition reactions. researchgate.net The fluorinated analogue could offer different or enhanced selectivity in similar transformations.

Additionally, fluoro-derivatized mandelic acids have been shown to be effective chiral solvating agents (CSAs) for determining enantiomeric excess via NMR spectroscopy. researchgate.net The distinct 19F NMR signal of this compound could be exploited to develop highly sensitive methods for chiral recognition and analysis.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic strategies, prioritizing sustainability and environmental impact. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic routes. While traditional chemical synthesis of mandelic acids can involve toxic reagents like cyanide, biotechnological approaches offer a greener alternative. nih.govmpg.de

Microbe-mediated production and enzymatic catalysis are powerful tools for synthesizing optically pure mandelic acid. nih.govresearchgate.net Research into identifying or engineering enzymes (such as nitrilases or dehydrogenases) that can accept fluorinated substrates could lead to a fully biocatalytic synthesis of enantiopure this compound. nih.gov Such biotransformation processes operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, drastically reducing energy consumption and eliminating the need for hazardous organic solvents. chemeurope.com The development of a robust biocatalytic route would represent a significant advancement in the sustainable production of this and other fluorinated chiral compounds. researchgate.net

| Synthetic Strategy | Key Features | Environmental Impact |

| Traditional Chemical Synthesis | Often uses harsh reagents (e.g., cyanide), high temperatures, and organic solvents. researchgate.net | Can generate significant hazardous waste and has a high energy demand. |

| Palladium-Catalyzed Decarboxylation | A more modern chemical method for creating C-C bonds. researchgate.net | Reduces reliance on pre-formed organometallic reagents but still uses a metal catalyst. |

| Biocatalysis / Microbial Fermentation | Employs enzymes or whole microorganisms in aqueous media at ambient temperatures. mpg.dechemeurope.com | Minimal waste, biodegradable catalysts, low energy consumption, highly sustainable. |

Exploration in Materials Science for Chiral Recognition or Optoelectronic Properties

The unique structural features of this compound suggest significant potential in the field of materials science, particularly for applications in chiral recognition and optoelectronics.

Chiral Recognition: Mandelic acid derivatives are frequently used as model compounds for studying chiral separation mechanisms. nih.gov The distinct steric and electronic profile of this compound could be exploited to create highly selective chiral stationary phases for chromatography (GC and HPLC). By immobilizing this molecule onto a solid support, a material capable of separating a wide range of enantiomers could be developed. The fluorine and trifluoromethyl groups can participate in unique non-covalent interactions, potentially enhancing enantiorecognition.

Optoelectronic Properties: The fluorination of aromatic compounds is a well-established strategy for tuning their electronic properties for use in organic electronic devices. technologypublisher.com Fluorinated aromatic materials are key to developing the next generation of efficient and stable optoelectronics. technologypublisher.com The introduction of electron-withdrawing groups like F and CF3 lowers the HOMO and LUMO energy levels of the aromatic system. utm.my This property could be leveraged by incorporating the 2-Fluoro-3-(trifluoromethyl)phenyl scaffold into conjugated polymers or small molecules for applications in Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). Furthermore, fluorinated aromatic polyimides are known for their excellent thermal stability and low dielectric loss, properties that are highly desirable for advanced electronic applications. nih.govmdpi.comresearchgate.net

Interdisciplinary Approaches Leveraging Fluorinated Chiral Scaffolds

The true potential of this compound lies in its application as a versatile chiral building block in interdisciplinary research. nih.govalfa-chemistry.com Its structure is a confluence of features highly sought after in medicinal chemistry, agrochemistry, and chemical biology. sigmaaldrich.com

In medicinal chemistry , fluorine and CF3 groups are often introduced into drug candidates to improve metabolic stability, binding affinity, and bioavailability. tandfonline.com This compound can serve as a starting point for the synthesis of novel therapeutics where the specific substitution pattern and chirality are crucial for biological activity.

In agrochemicals , a significant percentage of commercial pesticides and herbicides contain fluorine, which enhances their efficacy and stability. sigmaaldrich.com The this compound scaffold could be used to generate new families of agrochemicals with potentially improved performance. thalesnano.com

In chemical biology , the molecule could be used to synthesize chiral probes to investigate enzyme active sites or cellular processes. The presence of fluorine provides a convenient handle for 19F NMR studies, allowing for the monitoring of interactions in complex biological environments without background interference.

| Field | Potential Application of the Scaffold | Key Benefit of Fluorination |

| Medicinal Chemistry | Synthesis of novel chiral drugs (e.g., anti-infectives, CNS agents). | Improved metabolic stability, binding affinity, lipophilicity. sigmaaldrich.comtandfonline.com |

| Agrochemistry | Development of new herbicides, fungicides, or insecticides. | Enhanced potency and environmental persistence. sigmaaldrich.com |

| Chemical Biology | Creation of chiral molecular probes for studying biological systems. | 19F NMR handle for in-situ analysis. |

| Materials Science | Monomer for chiral polymers or component of optoelectronic materials. technologypublisher.com | Enhanced chiral recognition, tuned electronic properties, thermal stability. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-3-(trifluoromethyl)mandelic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination and trifluoromethylation of mandelic acid derivatives. A two-step approach is common:

Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions (e.g., DMF solvent, 0–5°C) .

Trifluoromethylation : Copper-mediated cross-coupling with CF₃ sources (e.g., TMSCF₃) or radical trifluoromethylation using Togni’s reagent .

- Key Variables : Temperature (>80°C accelerates side reactions), solvent polarity (acetonitrile improves trifluoromethylation efficiency), and stoichiometry (1.2–1.5 eq CF₃ source).

- Yield Optimization : Pilot studies report 45–60% yields; side products include defluorinated analogs and dimeric byproducts .

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase to resolve enantiomers (retention times: R-enantiomer ~12 min, S-enantiomer ~15 min) .

- NMR Analysis : ¹⁹F NMR distinguishes CF₃ (-62 ppm) and F (-118 ppm) groups; coupling constants (JHF) confirm spatial proximity of fluorine atoms .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals (≥99% purity, recrystallized from ethyl acetate) .

Q. What role do fluorine substituents play in the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Acidity : Fluorine substitution lowers pKa of the α-hydroxy group (pKa ≈ 2.8 vs. 3.2 for mandelic acid), impacting solubility and metal chelation .

- Metabolic Stability : Fluorine reduces oxidative metabolism; in vitro microsomal studies show t₁/₂ > 6 hrs (vs. 2 hrs for mandelic acid) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine phosphatases). The CF₃ group shows strong van der Waals interactions in hydrophobic pockets .

- QSAR Analysis : Correlate substituent positions (meta vs. para fluorine) with IC₅₀ values. Meta-Fluorine improves inhibitory activity by 30% in phosphatase assays .

- MD Simulations : Simulate solvation dynamics to predict solubility trends; polar solvents (DMSO) stabilize the deprotonated form .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Variability arises from buffer composition (e.g., Tris vs. phosphate buffers alter metal coordination). Use 50 mM HEPES (pH 7.4) for consistency .

- Impurity Profiling : LC-MS identifies dimeric byproducts (m/z 355.1) that noncompetitively inhibit enzymes, falsely elevating IC₅₀ .

- Interlab Validation : Collaborative studies using shared reference standards reduce batch-to-batch variability .

Q. How can enantioselective synthesis be achieved, and what are the biological implications of each enantiomer?

- Methodological Answer :

- Asymmetric Catalysis : Use Jacobsen’s thiourea catalyst for kinetic resolution (ee > 98%) .

- Biological Activity :

- R-enantiomer : 10-fold higher inhibition of PTP1B (IC₅₀ = 1.2 μM vs. 12 μM for S-enantiomer) .

- S-enantiomer : Increased ROS scavenging in neuronal cells (EC₅₀ = 50 μM vs. 120 μM for R-enantiomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.